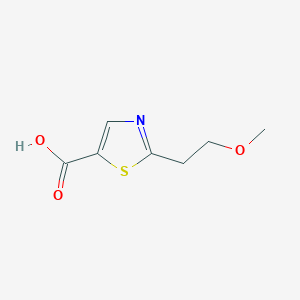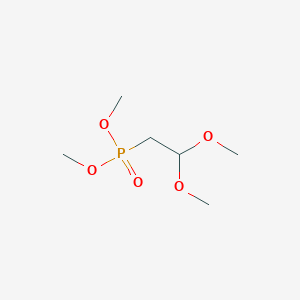
4-(1-Phenyl-1h-pyrazol-4-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the bromination of 4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones using a combination of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compounds, which can be further utilized as precursors for the synthesis of various derivatives.
Chemical Reactions Analysis
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one undergoes several types of chemical reactions, including:
Bromination: The compound can be brominated using potassium bromide and cerium (IV) ammonium nitrate to form monobromo derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the pyrazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Scientific Research Applications
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one has several scientific research applications, including:
Antibacterial and Antifungal Activities: The compound and its derivatives have been evaluated for their antibacterial and antifungal activities against various microorganisms.
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules with potential therapeutic applications.
Organic Synthesis: The compound is utilized in organic synthesis for the formation of carbon-heteroatom bonds, which are important in the development of pharmaceuticals and other functional molecules.
Mechanism of Action
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, the compound’s antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles: These compounds share a similar pyrazole core structure and have been studied for their biological activities.
3-Bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones: These compounds are brominated derivatives of the original compound and have been used as precursors for further synthetic transformations.
The uniqueness of this compound lies in its specific substitution pattern and the potential biological activities associated with this structure.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(E)-4-(1-phenylpyrazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H12N2O/c1-11(16)7-8-12-9-14-15(10-12)13-5-3-2-4-6-13/h2-10H,1H3/b8-7+ |
InChI Key |
HQIIRAINFAFUIV-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)




![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)



